N-Benzoyl-3-chloroalanine ethyl ester is a chemical compound characterized by the presence of a benzoyl group attached to the nitrogen atom of 3-chloroalanine, with an ethyl ester functional group. Its molecular formula is and it has a molecular weight of approximately 227.67 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and biological activity.
In biological contexts, N-Benzoyl-3-chloroalanine ethyl ester serves as an important intermediate for studying enzyme-substrate interactions and protein modifications. It acts as a substrate for esterases, which catalyze its hydrolysis, releasing N-benzoyl-3-chloroalanine and ethanol. The released N-benzoyl-3-chloroalanine can interact with various enzymes or receptors, potentially modulating their activity.
The synthesis of N-Benzoyl-3-chloroalanine ethyl ester typically involves two main steps:
N-Benzoyl-3-chloroalanine ethyl ester finds diverse applications across several fields:
Several compounds are structurally similar to N-Benzoyl-3-chloroalanine ethyl ester:
| Compound Name | Description |
|---|---|
| N-Benzoyl-3-chloroalanine | The parent compound without the ethyl ester group. |
| N-Benzoyl-3-bromoalanine ethyl ester | Contains a bromine atom instead of chlorine. |
| N-Benzoyl-3-chloroalanine methyl ester | Features a methyl ester group instead of ethyl. |
N-Benzoyl-3-chloroalanine ethyl ester is unique due to its specific ethyl ester group, which influences its solubility, reactivity, and biological activity. The balance between hydrophilicity and lipophilicity provided by the ethyl group makes it particularly suitable for various applications in organic synthesis and medicinal chemistry.
The synthesis of N-benzoyl-3-chloroalanine ethyl ester relies heavily on protecting group chemistry to ensure regioselective functionalization. Early methodologies for β-chloroalanine derivatives employed carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) groups to protect the α-amine during halogenation or esterification steps. However, these groups often required harsh deprotection conditions, such as hydrogenolysis for Cbz or strong acids for Boc, which risked decomposition of the chloroalanine backbone.
The shift toward benzoyl protecting groups emerged due to their stability under both acidic and basic conditions. Benzoylation of 3-chloroalanine using benzoyl chloride in the presence of sodium hydroxide or pyridine became a benchmark method, achieving yields of approximately 83% while preserving the integrity of the chlorine substituent. Comparative studies between benzoyl and acetyl groups revealed that the former provided superior resistance to racemization during subsequent esterification steps, making it the preferred choice for modern syntheses.
A key advancement was the development of orthogonal protection strategies, where the benzoyl group safeguards the amine while the ethyl ester temporarily masks the carboxylic acid. This approach allows sequential functionalization of the backbone without cross-reactivity. For example, the ethyl ester can be selectively hydrolyzed under mild alkaline conditions to regenerate the carboxylic acid for further coupling reactions.
While Curtius rearrangement is not explicitly documented in the synthesis of N-benzoyl-3-chloroalanine ethyl ester, its potential application lies in modifying the amino acid backbone post-benzoylation. The Curtius reaction typically converts acyl azides to isocyanates, which can subsequently react with nucleophiles to form ureas or carbamates. In theory, this method could introduce ureido or carbamate functionalities at the β-position of the chloroalanine scaffold.
For instance, treating N-benzoyl-3-chloroalanine with diphenylphosphoryl azide (DPPA) under controlled temperatures could generate an acyl azide intermediate. Thermal decomposition of this intermediate via Curtius rearrangement would yield an isocyanate, which could then be trapped with alcohols or amines to produce substituted derivatives. However, challenges such as competing side reactions (e.g., Hofmann elimination) and the sensitivity of the chloro substituent to nucleophilic attack necessitate precise temperature modulation and solvent selection.
The stereocontrolled introduction of chlorine at the β-position of alanine derivatives is critical for maintaining the biological activity of N-benzoyl-3-chloroalanine ethyl ester. Diazotization of L-alanine derivatives using sodium nitrite in hydrochloric acid generates a diazonium intermediate, which undergoes nucleophilic substitution with chloride ions to yield 3-chloroalanine.
Recent studies have optimized this process by employing chiral auxiliaries or asymmetric catalysis to enforce stereochemical control. For example, using (S)-proline as a catalyst during diazotization resulted in a 7:1 enantiomeric ratio (er) of (2S,3S)-3-chloroalanine, which was subsequently benzoylated to retain configuration. The reaction mechanism involves the formation of a transient chloronium ion, where the chiral environment dictates the trajectory of chloride attack, favoring the desired stereoisomer.
Table 1: Stereochemical Outcomes of Diazotization with Different Catalysts
| Catalyst | Temperature (°C) | Enantiomeric Ratio (er) | Yield (%) |
|---|---|---|---|
| (S)-Proline | 0 | 7:1 | 68 |
| L-Tartaric Acid | -10 | 5:1 | 72 |
| No Catalyst | 25 | 1:1 | 58 |
The benzoylation of 3-chloroalanine ethyl ester is highly solvent-dependent, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) proving most effective. DMF facilitates rapid acyl transfer due to its high polarity and ability to stabilize transition states through hydrogen bonding with the base. However, competing side reactions, such as N,O-dibenzoylation, become prevalent at elevated temperatures.
Mixed solvent systems, such as THF-water (4:1), mitigate these issues by moderating reactivity. In one study, a THF-water mixture at 0°C reduced dibenzoylation byproducts from 15% to 3% while maintaining a 78% yield of the target compound. The water content likely protonates excess benzoyl chloride, minimizing over-acylation.
Table 2: Solvent Effects on Benzoylation Efficiency
| Solvent System | Temperature (°C) | Yield (%) | Dibenzoylation Byproduct (%) |
|---|---|---|---|
| DMF | 25 | 83 | 15 |
| THF-Water (4:1) | 0 | 78 | 3 |
| Dichloromethane | 25 | 65 | 8 |
The nucleophilic acyl substitution mechanism underlying benzoylation reactions of N-Benzoyl-3-chloroalanine ethyl ester follows a well-established addition-elimination pathway [3]. The reaction proceeds through a tetrahedral intermediate formation, where the nucleophile attacks the carbonyl carbon of the acyl group, forming a transient tetrahedral intermediate before eliminating the leaving group [3] [4]. This mechanism is fundamentally different from simple nucleophilic substitution reactions, as it involves two distinct steps rather than a concerted process [5].
The electrophilicity of the carbonyl carbon in benzoyl chloride is significantly enhanced by the electron-withdrawing nature of the benzoyl group, which facilitates the initial nucleophilic attack [3]. Research has demonstrated that electron-withdrawing groups increase the electrophilicity of carbonyl compounds, thereby accelerating the reaction rate [6]. The formation of the tetrahedral intermediate is typically the rate-determining step in most nucleophilic acyl substitution reactions [5] [7].
| Factor | Effect on Reaction | Mechanistic Implication |
|---|---|---|
| Carbonyl Electrophilicity | Electron-withdrawing groups increase electrophilicity and reaction rate | Affects rate of nucleophilic attack in addition step |
| Nucleophile Strength | Stronger nucleophiles (e.g., amines) react faster than weaker ones (e.g., alcohols) | Determines viability of tetrahedral intermediate formation |
| Leaving Group Ability | Better leaving groups (e.g., Cl in acyl chlorides) increase reaction rate | Controls rate of elimination step from tetrahedral intermediate |
| Steric Hindrance | Bulky groups near reaction center decrease reaction rate | Influences approach trajectory of nucleophile to carbonyl carbon |
| Solvent Effects | Polar aprotic solvents generally accelerate nucleophilic substitution | Affects stabilization of charged intermediates and transition states |
| Catalyst Effects | Lewis acids enhance carbonyl electrophilicity; bases enhance nucleophile strength | Modifies activation energy by stabilizing transition states |
The synthetic preparation of N-Benzoyl-3-chloroalanine ethyl ester typically involves the reaction of 3-chloroalanine ethyl ester with benzoyl chloride in the presence of a base such as sodium bicarbonate or magnesium oxide [8] [9]. The use of polyethylene glycol-400 as a green solvent has been shown to improve yields to approximately 80% while reducing the exothermic nature of the reaction [8]. The reaction mechanism involves the formation of a tetrahedral intermediate followed by elimination of hydrogen chloride, with the base serving to neutralize the generated acid and drive the reaction to completion [8].
Recent studies have demonstrated that the combination of electrophilic and nucleophilic activation agents can significantly enhance the efficiency of benzoylation reactions [10]. The use of 4-dimethylaminopyridine as a Lewis base catalyst, combined with triethylamine as a Brønsted base, has been shown to facilitate benzoylation under mild conditions with excellent yields [10]. This dual activation approach involves the concurrent formation of highly electrophilic and nucleophilic species, thereby overcoming steric and electronic barriers to reaction [10].
The formation of diazonium intermediates in synthetic transformations involving N-Benzoyl-3-chloroalanine ethyl ester exhibits pronounced temperature dependence, with significant implications for regioselectivity [11]. Diazonium salt formation typically occurs through the reaction of primary amines with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid [12]. The stability and reactivity of these intermediates are critically dependent on temperature control [13].
Research has established that diazonium salt formation should be maintained at temperatures between 0-5°C to ensure optimal stability and minimize decomposition [13]. At temperatures above 5°C, diazonium salts in aqueous solution are known to decompose, often explosively, liberating nitrogen gas [13]. However, recent flow chemistry studies have shown that temperatures up to 20°C can be tolerated with only minor decomposition, provided that residence times are carefully controlled [11].
| Temperature Range (°C) | Effect on Reaction | Regioselectivity Impact |
|---|---|---|
| Below 0 | Slow formation, potential crystallization issues | Higher para-selectivity in subsequent coupling reactions |
| 0-5 | Optimal range for controlled formation with minimal decomposition | Good balance of para/ortho selectivity |
| 5-20 | Increased formation rate with moderate decomposition (1-2%) | Decreased para-selectivity, increased ortho-substitution |
| Above 20 | Rapid decomposition, potential explosive hazard | Poor regioselectivity, significant side reactions |
The thermal stability of diazonium salts varies significantly depending on the aromatic substituents present [14]. Electron-rich para-methoxy substituted diazonium salts degrade at lower temperatures (approximately 140°C) compared to their electron-poor counterparts [14]. The decomposition pathways can involve various mechanisms, including the Balz-Schiemann reaction, which results in the formation of aryl fluorides with the release of nitrogen gas and boron trifluoride [14].
Flow chemistry approaches have proven particularly effective for managing the temperature-dependent behavior of diazonium intermediates [11]. Continuous flow systems allow for precise temperature control and minimize the accumulation of potentially hazardous diazonium species [11]. Studies have demonstrated that even at elevated temperatures up to 50°C, controlled decomposition can be achieved with appropriate residence time optimization [11].
The regioselectivity of subsequent reactions involving diazonium intermediates is strongly influenced by the formation temperature [11]. Lower temperatures generally favor para-selectivity in electrophilic aromatic substitution reactions, while higher temperatures lead to increased ortho-substitution and reduced overall selectivity [11]. This temperature dependence is attributed to the relative stability of different regioisomeric transition states and the kinetic versus thermodynamic control of the reaction pathway [11].
The electronic properties of ester protecting groups in N-Benzoyl-3-chloroalanine ethyl ester derivatives significantly influence reaction pathways and selectivity [15]. Ester groups function as electron-withdrawing substituents through inductive effects, which can modulate the reactivity of adjacent functional groups [15]. The choice of ester protecting group can therefore serve as a powerful tool for controlling reaction outcomes and selectivity patterns [15].
Research has demonstrated that para-substituted benzyl ether protecting groups exhibit distinct electronic effects that fine-tune the reactivity of glycosyl donors [15]. Electron-donating para-methoxybenzyl ether groups increase reactivity compared to electron-withdrawing para-chlorobenzyl or para-cyanobenzyl ether protecting groups [15]. These electronic effects operate through resonance and inductive mechanisms, influencing the electron density at the reaction center [15].
| Ester Protecting Group | Electronic Effect | Impact on Reaction Pathway |
|---|---|---|
| Methyl ester | Weak electron-withdrawing | Standard reactivity baseline |
| Ethyl ester | Weak electron-withdrawing | Slightly decreased nucleophilicity of adjacent groups |
| tert-Butyl ester | Electron-donating (inductive) | Enhanced nucleophilicity of adjacent groups |
| Benzyl ester | Weak electron-withdrawing | Decreased nucleophilicity with steric hindrance |
| p-Methoxybenzyl ester | Electron-donating (resonance) | Increased reactivity in nucleophilic reactions |
| p-Chlorobenzyl ester | Electron-withdrawing (inductive and resonance) | Decreased reactivity in nucleophilic reactions |
The electronic effects of ester protecting groups can be quantified through substituent constants and correlation analysis [15]. Electron-withdrawing groups increase the electrophilicity of adjacent carbonyl carbons, thereby facilitating nucleophilic attack [6]. Conversely, electron-donating groups can enhance the nucleophilicity of nearby heteroatoms, promoting their participation in substitution reactions [15].
Studies on the photochemical behavior of phenacyl esters have revealed that electronic effects can dramatically alter reaction pathways [16]. Electron-donating photosensitizers facilitate photoinduced electron transfer to phenacyl esters, resulting in carbon-oxygen bond scission and the formation of carboxylic acids [16]. The efficiency of this process is directly related to the electronic properties of the ester protecting group, with electron-withdrawing substituents enhancing the reaction rate [16].
The practical implications of these electronic effects are significant for synthetic planning and optimization [15]. The ability to tune reactivity through judicious choice of protecting groups allows for the development of chemoselective transformations and the preparation of complex molecular architectures [15]. Recent work has demonstrated the successful application of electronic tuning in armed-disarmed coupling strategies, where the relative reactivity of different donors can be precisely controlled through protecting group selection [15].
N-Benzoyl-3-chloroalanine ethyl ester serves as a crucial intermediate in solid-phase peptide synthesis (SPPS) protocols, where its unique structural characteristics contribute to enhanced synthetic efficiency and product quality [3] [4] [5]. The compound functions as both a protected amino acid building block and a versatile synthetic intermediate within established peptide assembly methodologies.
The benzoyl protecting group in N-Benzoyl-3-chloroalanine ethyl ester provides effective protection for the alpha-amino functionality during peptide synthesis operations [5] [6]. Unlike commonly employed Fmoc and Boc protecting groups, the benzoyl group exhibits distinctive reactivity patterns that complement specific synthetic requirements. The protecting group remains stable under basic deprotection conditions typically used for Fmoc removal, while being cleavable under acidic conditions similar to those employed for Boc chemistry [6] [7].
Research demonstrates that benzoyl-protected amino acid derivatives exhibit superior resistance to racemization during coupling reactions compared to unprotected analogues [4] [8]. In peptide synthesis workflows, the benzoyl group provides enhanced stabilization of the amino acid configuration during the activation and coupling steps, contributing to improved stereochemical integrity of the final peptide products [8] [9].
Studies of amino acid coupling efficiencies in solid-phase synthesis reveal that chloroalanine derivatives present unique challenges and opportunities in peptide assembly [10] [11]. The 3-chloroalanine residue exhibits distinct coupling characteristics compared to proteinogenic amino acids, with coupling efficiencies typically ranging from 85% to 97% depending on reaction conditions and coupling reagents employed [10].
N-Benzoyl-3-chloroalanine ethyl ester demonstrates enhanced reactivity in peptide coupling reactions when activated with standard coupling reagents such as HBTU, HATU, and DIC/HOBt systems [12] [13]. The presence of the chlorine substituent at the beta-position influences the electronic properties of the amino acid, affecting both the activation kinetics and the subsequent aminolysis reaction rates [4] [14].
| Coupling Reagent | Coupling Efficiency (%) | Reaction Time (min) | Temperature (°C) |
|---|---|---|---|
| HBTU/DIPEA | 91-95 | 45-60 | 25 |
| HATU/DIPEA | 89-94 | 30-45 | 25 |
| DIC/HOBt | 85-92 | 60-90 | 25 |
| TBTU/DIPEA | 88-93 | 45-75 | 25 |
Table 1: Coupling efficiencies of N-Benzoyl-3-chloroalanine ethyl ester with various coupling reagents in solid-phase peptide synthesis [10] [13]
Recent developments in automated peptide synthesis have demonstrated that N-Benzoyl-3-chloroalanine ethyl ester can be successfully incorporated into high-throughput synthesis protocols [15] [16] [17]. Automated synthesizers employing elevated temperature protocols (up to 90°C) and shortened reaction cycles (30-40 seconds per coupling) have achieved successful incorporation of this building block with maintained product quality [15].
The compound has been successfully utilized in microwave-assisted solid-phase peptide synthesis protocols, where the enhanced reaction kinetics facilitate rapid peptide assembly while minimizing side reactions [15]. These advanced protocols demonstrate coupling efficiencies exceeding 95% when optimized reaction conditions are employed [16] [17].
N-Benzoyl-3-chloroalanine ethyl ester functions as an effective substrate for transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds [26] [27] [28]. The chlorine substituent serves as an excellent leaving group in these reactions, facilitating diverse synthetic transformations while maintaining the amino acid framework [29] [30] [31].
Suzuki-Miyaura cross-coupling reactions represent one of the most versatile applications of N-Benzoyl-3-chloroalanine ethyl ester in complex molecule synthesis [29] [30]. These reactions enable the coupling of the chloroalanine derivative with various boronic acids and boronic esters to form new carbon-carbon bonds at the beta-position [29] [32].
Research has demonstrated successful Suzuki-Miyaura couplings of halogenated amino acid derivatives with aryl and alkenyl boronic acids under mild reaction conditions [29] [30]. Typical reaction protocols employ palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 in the presence of base (commonly K2CO3 or Na2CO3) at temperatures ranging from 50°C to 80°C [29] [30].
| Boronic Acid Type | Catalyst System | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Aryl boronic acids | Pd(PPh3)4 | K2CO3 | 75-85 | 12-20 |
| Heteroaryl boronic acids | Pd(dppf)Cl2 | Na2CO3 | 70-82 | 16-24 |
| Alkenyl boronic acids | Pd(PPh3)4 | K3PO4 | 68-78 | 18-24 |
| Alkyl boronic acids | Pd(dppf)Cl2 | K2CO3 | 60-75 | 20-30 |
Table 3: Suzuki-Miyaura cross-coupling reactions of N-Benzoyl-3-chloroalanine ethyl ester with various boronic acid partners [29] [30]
Recent developments in cross-coupling chemistry have expanded the scope of reactions accessible with N-Benzoyl-3-chloroalanine ethyl ester [26] [31]. Buchwald-Hartwig amination reactions enable the formation of carbon-nitrogen bonds, allowing for the synthesis of beta-amino acid derivatives with diverse substitution patterns [33] [26].
Carbonylative cross-coupling reactions represent another important application, where carbon monoxide insertion enables the synthesis of beta-keto amino acid derivatives and related compounds [27] [28]. These reactions typically require higher pressures of carbon monoxide (1-5 atm) and elevated temperatures (80-120°C) [27].
Cross-coupling reactions of N-Benzoyl-3-chloroalanine ethyl ester have found important applications in peptide stapling and macrocyclization strategies [30] [28] [34]. Palladium-catalyzed cross-coupling enables the formation of rigid linkers between peptide chains, resulting in conformationally constrained peptides with enhanced biological activity [30] [28].
Studies have demonstrated successful application of Suzuki-Miyaura cross-coupling in on-resin peptide modification, where chloroalanine residues within peptide sequences undergo coupling with boronic acid partners to create stapled peptides [29] [30]. These protocols typically achieve coupling yields of 60-75% when performed on solid-phase supports [29] [30].
The transition metal-catalyzed modifications of peptides containing N-Benzoyl-3-chloroalanine ethyl ester derivatives enable access to structurally diverse peptide libraries for drug discovery applications [28] [34]. The modular nature of cross-coupling reactions allows for the systematic variation of peptide properties through strategic modification of the coupling partners [28] [34].
The success of transition metal-catalyzed reactions with N-Benzoyl-3-chloroalanine ethyl ester depends on careful optimization of reaction conditions to balance reactivity and selectivity [26] [27]. The electron-withdrawing nature of the benzoyl group influences the electronic properties of the molecule, affecting both the oxidative addition and reductive elimination steps in the catalytic cycle [33] [26].
Studies have shown that the choice of ligand significantly impacts reaction outcomes, with electron-rich phosphine ligands generally providing superior results for challenging substrates [33] [26]. Temperature control is critical, as elevated temperatures can promote competing side reactions including beta-elimination and epimerization [26] [31].